molecular formula C19H17ClN2OS B15037659 1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole

1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole

Cat. No.: B15037659
M. Wt: 356.9 g/mol
InChI Key: QVSQZBZKYMQNOX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dimethylpyrazole core, and a methylphenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chlorobenzoyl and methylphenylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may be investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide
  • 1-(4-chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide

Uniqueness

1-(2-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

(2-chlorophenyl)-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]methanone

InChI

InChI=1S/C19H17ClN2OS/c1-12-8-10-15(11-9-12)24-18-13(2)21-22(14(18)3)19(23)16-6-4-5-7-17(16)20/h4-11H,1-3H3

InChI Key

QVSQZBZKYMQNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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